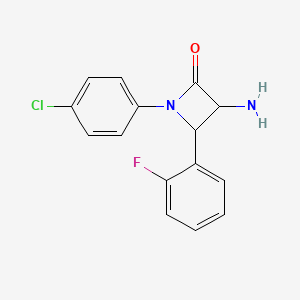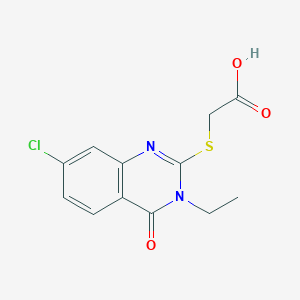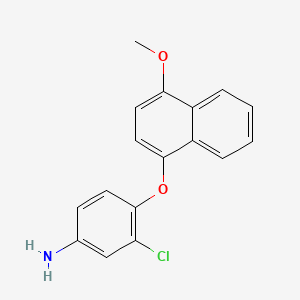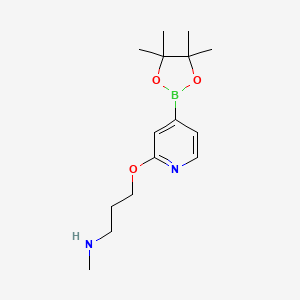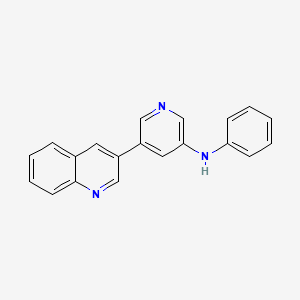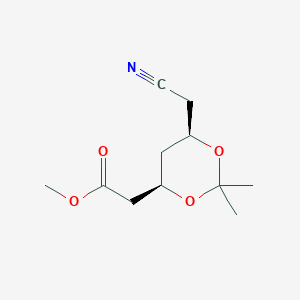![molecular formula C18H10O4 B15062985 2H,2'H-[5,5'-bichromene]-2,2'-dione CAS No. 10458-27-2](/img/structure/B15062985.png)
2H,2'H-[5,5'-bichromene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2H,2’H-[5,5’-bichromene]-2,2’-dione can be achieved through several synthetic routes. One common method involves the Perkin condensation followed by intramolecular lactonization . This method uses para-substituted 2-hydroxybenzaldehydes, succinic acid anhydride, and sodium succinate under thermal or microwave conditions . The reaction proceeds smoothly under microwave irradiation, resulting in higher yields and shorter reaction times compared to classical thermal conditions .
Analyse Des Réactions Chimiques
2H,2’H-[5,5’-bichromene]-2,2’-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2H,2’H-[5,5’-bichromene]-2,2’-dione has numerous scientific research applications. It has been studied for its potential anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Additionally, it has been used in materials science and organic synthesis due to its unique structural properties .
Mécanisme D'action
The mechanism of action of 2H,2’H-[5,5’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Similarly, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
2H,2’H-[5,5’-bichromene]-2,2’-dione is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include 2H-chromenes and 4H-chromenes, which also exhibit a wide range of biological activities . 2H,2’H-[5,5’-bichromene]-2,2’-dione stands out due to its higher potency and selectivity in certain applications .
Propriétés
Numéro CAS |
10458-27-2 |
|---|---|
Formule moléculaire |
C18H10O4 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
5-(2-oxochromen-5-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-7-13-11(3-1-5-15(13)21-17)12-4-2-6-16-14(12)8-10-18(20)22-16/h1-10H |
Clé InChI |
TWCUCMGTSGRBQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC(=O)OC2=C1)C3=C4C=CC(=O)OC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


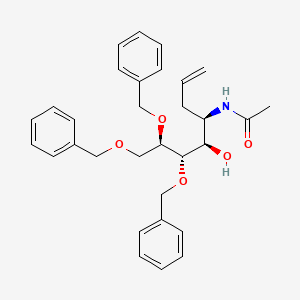
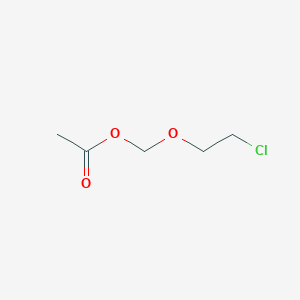
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
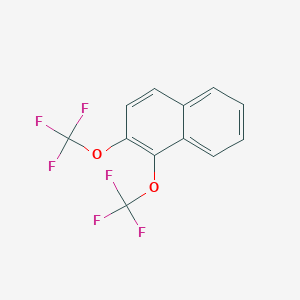
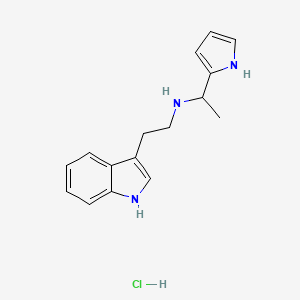
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
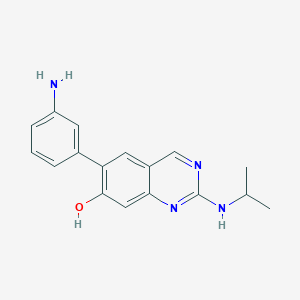
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
